1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydroacenaphthylene-5,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUULUIKXLMNARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Construction of 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile
Exploration of Various Synthetic Routes to the 1,2-Dihydroacenaphthylene Core
The construction of the tricyclic 1,2-dihydroacenaphthylene scaffold is a foundational step. A variety of synthetic methods have been developed, ranging from classical cyclizations to modern transition-metal-catalyzed C–H activation reactions.
A highly efficient modern approach involves a rhodium-catalyzed tandem C–H penta- and hexaannulation reaction. repec.orgnih.gov This method utilizes readily available aryl alkyl ketones and acetylenedicarboxylates to construct the acenaphthylene (B141429) framework in a single operation, showcasing high efficiency and selectivity. repec.orgnih.gov Another powerful strategy employs a palladium-catalyzed cascade reaction, which combines a Suzuki–Miyaura cross-coupling with an intramolecular C–H arylation. beilstein-journals.org This process typically starts from 1,8-dihalonaphthalenes and heteroarylboronic acids to yield acenaphthylene-fused heteroarenes. beilstein-journals.org
More traditional routes include the cyclization of precursors like 1,8-bis(bromomethyl)naphthalene, which can be induced photolytically to form the five-membered ring of the acenaphthene (B1664957) core. researchgate.net Friedel-Crafts-type reactions have also been explored, for instance, by attempting the addition of 1,8-di(chloromethyl)naphthalene to naphthalene (B1677914), although success can be limited. union.edu
One-Pot Multicomponent Reaction Approaches for Dihydrophenanthrene- and Dihydrobenzoquinoline-Carbonitrile Analogues
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step, thereby reducing waste and saving time. mdpi.comfrontiersin.org While a specific MCR for 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile is not described, the synthesis of analogous structures such as dihydrophenanthrene- and dihydrobenzoquinoline-carbonitriles provides a blueprint for potential synthetic design. mdpi.comacs.org
For example, a series of methoxybenzo[h]quinoline-3-carbonitrile analogs have been synthesized through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate. mdpi.com This demonstrates the feasibility of forming a polycyclic dihydro-scaffold containing a nitrile group in a one-pot fashion. Similarly, efficient protocols for synthesizing various dihydropyrano(2,3-c)pyrazole derivatives have been developed using MCRs involving aldehydes, malononitrile, and other building blocks. ut.ac.ir These examples suggest that a convergent MCR could be envisioned for the target molecule, likely involving a functionalized naphthalene precursor, a cyanide source, and a component to form the five-membered ring.
| Analogous Structure | Reaction Type | Key Precursors | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Methoxybenzo[h]quinoline-3-carbonitriles | Sequential Multicomponent Reaction | Aromatic aldehydes, malononitrile, 1-tetralone | Ammonium acetate, acetic acid | mdpi.com |
| Dihydropyrano(2,3-c)pyrazoles | One-Pot Multicomponent Reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Preheated fly-ash, water | ut.ac.ir |
| Dihydro-1,3-azaborinine oxindole isosteres | Multicomponent Reaction | Terminal aryl acetylenes, FmesBH2, glycine ester derived isonitrile | - | rsc.org |
| Dihydro-8H acenaphtho[...]imidazole-diols | One-Pot, Four-Component Reaction | 1,1-bis(methylthio)-2-nitroethene, amines, acenaphthoquinone | Ethanol, reflux | nih.gov |
Cyclization Reactions as Key Steps in Dihydroacenaphthylene Scaffold Formation
The critical ring-forming step is central to any synthesis of the dihydroacenaphthylene core. In modern synthetic chemistry, transition metal-catalyzed cyclizations are particularly prominent. The palladium-catalyzed cascade starting with 1,8-dihalonaphthalenes culminates in an intramolecular C–H arylation to form the five-membered ring, yielding the acenaphthylene-fused product. beilstein-journals.org
The rhodium-catalyzed tandem reaction provides a more complex example of cascade cyclizations. nih.govnih.gov The process is initiated by C–H activation to form a five-membered rhodacycle, which then undergoes further transformations including alkyne insertion and ultimately a Diels-Alder reaction to complete the polycyclic framework. nih.govnih.gov Metal-mediated cyclization has also been demonstrated in the synthesis of a phosphapyracene, where a peri-substituted 5-bromo-6-chloromethylacenaphthene undergoes tandem phosphination and cyclization. nih.gov
Precursor Functionalization and Building Block Strategies in 1,2-Dihydroacenaphthylene Synthesis
The choice of starting materials and their functionalization is a cornerstone of the synthetic strategy. Naphthalene derivatives are common precursors. For instance, 1,8-dihalonaphthalenes serve as the starting point for Pd-catalyzed cascade reactions, while 1,8-di(chloromethyl)naphthalene is a precursor for Friedel-Crafts approaches. beilstein-journals.orgunion.edu
In C–H activation strategies, functionalized naphthalene ketones, such as 1-(naphthalen-2-yl)ethan-1-one, are key building blocks that direct the metal catalyst to activate a specific C–H bond, initiating the annulation cascade. nih.govnih.gov Acenaphthenequinone is another highly versatile precursor. researchgate.netnih.gov It can participate in multicomponent reactions to generate complex spiro-heterocycles and can be functionalized through reactions with active methylene compounds like malononitrile. nih.govresearchgate.netnih.gov The reactivity of the quinone moiety allows for its use as a building block for a wide array of derivatives. nih.gov
| Precursor Type | Synthetic Strategy | Example Precursor | Reference |
|---|---|---|---|
| Halogenated Naphthalenes | Pd-catalyzed Suzuki/C-H Arylation Cascade | 1,8-diiodonaphthalene | beilstein-journals.org |
| Naphthalene Ketones | Rh-catalyzed C-H Activation/Annulation | 1-(naphthalen-2-yl)propan-1-one | nih.gov |
| Peri-Substituted Acenaphthenes | Metal-mediated Cyclization | 5-bromo-6-chloromethylacenaphthene | nih.gov |
| Acenaphthenequinone | Multicomponent Reactions | Acenaphthenequinone | nih.govnih.gov |
Regioselective Introduction and Modification of Nitrile Functionalities on the Acenaphthylene Framework
Once the 1,2-dihydroacenaphthylene core is established, the next major challenge is the regioselective installation of two nitrile groups at the 5- and 6-positions. Direct C–H cyanation of polycyclic aromatic hydrocarbons (PAHs) is a powerful, modern method that avoids the need for pre-functionalized substrates. uis.nonih.gov Copper-catalyzed C–H cyanation has been developed for various aromatic heterocycles, often proceeding through a sequential iodination/cyanation pathway. acs.org Applying such a method to the dihydroacenaphthylene core could potentially yield the desired product, although controlling the regioselectivity to exclusively functionalize the 5- and 6-positions would be a significant hurdle. nih.govacs.org
A more traditional, two-step approach would involve the regioselective di-halogenation of the acenaphthene core, followed by a Rosenmund-von Braun reaction. This classic transformation uses a copper cyanide salt to displace aryl halides, yielding aryl nitriles. acs.org The success of this strategy would hinge on the ability to selectively introduce bromine or iodine atoms at the desired peri positions.
Another strategy is hydrocyanation, which involves the addition of HCN across a double bond. wikipedia.orgyoutube.com While industrially important, applying this to acenaphthylene to achieve a 5,6-dinitrile product on the saturated core after reduction would be challenging due to issues of regiocontrol. wikipedia.orgnih.gov
Mechanistic Elucidation of Reaction Pathways for this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For the construction of the acenaphthylene core via the rhodium-catalyzed tandem reaction, the proposed mechanism begins with a ketone-directed C3–H activation of the naphthalene precursor to form a five-membered rhodacycle intermediate. nih.govnih.gov This is followed by alkyne insertion and an intramolecular electrophilic attack, which generates a fulvene-containing intermediate. The final step is a Diels–Alder reaction that completes the acenaphthylene-containing polycyclic aromatic hydrocarbon. nih.govnih.gov
In the context of introducing nitrile groups, the mechanism of transition-metal-catalyzed hydrocyanation is well-studied. wikipedia.orgtue.nl The catalytic cycle typically involves the oxidative addition of HCN to a low-valent metal center (e.g., Ni(0) or Cu(I)), creating a hydrido-cyanide complex. wikipedia.orgyoutube.com The alkene substrate then coordinates to this complex, followed by migratory insertion of the alkene into the metal-hydride bond. The final step is the reductive elimination of the alkyl nitrile product, which regenerates the active catalyst. wikipedia.org For direct C–H cyanation, copper-catalyzed pathways may involve the in-situ generation of both an aryl iodide intermediate and a copper-cyanide species, which then undergo cross-coupling. acs.org
Comprehensive Structural Characterization of 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons. The dihydroacenaphthylene core contains both aromatic protons on the naphthalene (B1677914) ring system and aliphatic protons in the five-membered ring. The aromatic protons would likely appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The introduction of the two nitrile groups at the 5- and 6-positions will influence the chemical shifts of the adjacent aromatic protons, likely causing a further downfield shift due to the electron-withdrawing nature of the cyano group. The aliphatic protons of the ethylene (B1197577) bridge are expected to resonate further upfield, likely in the range of 3.0 to 4.0 ppm, appearing as a singlet or a pair of multiplets depending on their magnetic equivalence.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitrile groups (C5 and C6) would be expected at the lower end of this range or even slightly downfield. The nitrile carbons themselves have a characteristic chemical shift in the range of 115-125 ppm. libretexts.org The aliphatic carbons of the ethylene bridge would be found significantly upfield, likely between 25 and 35 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the complete assignment of the proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.
Predicted ¹³C and ¹H NMR Chemical Shifts for 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1/C2 | 25-35 | H1/H2 | 3.0-4.0 |
| C2a/C8b | 130-145 | - | - |
| C3/C8 | 120-135 | H3/H8 | 7.0-8.5 |
| C4/C7 | 120-135 | H4/H7 | 7.0-8.5 |
| C5/C6 | 110-125 | - | - |
| C5a/C8a | 135-150 | - | - |
Vibrational (Infrared) and Electronic (UV-Visible) Absorption Spectroscopy for Structural Confirmation
Vibrational (Infrared) Spectroscopy: Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic stretching vibration of the nitrile (C≡N) group. Aromatic nitriles typically exhibit a strong, sharp absorption band in the region of 2220-2240 cm⁻¹. spectroscopyonline.commit.edu The conjugation of the nitrile groups with the acenaphthene (B1664957) ring system is expected to slightly lower the frequency of this absorption compared to aliphatic nitriles. spectroscopyonline.com Other significant absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic ethylene bridge (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region.
Electronic (UV-Visible) Absorption Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. libretexts.orgyoutube.compressbooks.pub The extended π-system of the acenaphthene core in this compound is expected to result in strong absorption in the UV region. Aromatic compounds typically show multiple absorption bands. youtube.com For this compound, transitions such as π→π* are anticipated. The presence of the dicarbonitrile substitution may lead to a red shift (a shift to longer wavelengths) of the absorption maxima compared to the parent acenaphthene, due to the extension of the conjugated system and the electron-withdrawing nature of the nitrile groups.
Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |
|---|---|---|
| Infrared (IR) | C≡N stretch | 2220-2240 cm⁻¹ |
| Infrared (IR) | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| Infrared (IR) | Aliphatic C-H stretch | 2850-2960 cm⁻¹ |
| Infrared (IR) | Aromatic C=C stretch | 1400-1600 cm⁻¹ |
Theoretical and Computational Investigations into the Electronic Structure of 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile
Analysis of Intramolecular Charge Transfer (ICT) Characteristics:The potential for and nature of intramolecular charge transfer within this molecule have not been computationally explored.
This lack of available data underscores that while computational methods are robust, their application is dependent on the specific interests of the research community. The electronic and photophysical properties of 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile represent an unexplored area within computational chemistry, offering a potential avenue for future research endeavors.
Investigation of Reactivity and Reaction Mechanisms Involving 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile
Pericyclic Reactions and Electrocyclic Ring-Opening/Ring-Closure Dynamics
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic synthesis. In the context of 1,2-dihydroacenaphthylene-5,6-dicarbonitrile, the potential for electrocyclic reactions is of particular note. Electrocyclic reactions are intramolecular processes that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process.
While specific studies on the electrocyclic ring-opening of this compound are not extensively documented, the behavior of related acenaphthylene (B141429) systems provides a basis for understanding its potential dynamics. The 1,2-dihydroacenaphthylene core contains a cyclobutene-like moiety fused to the aromatic system. Thermally or photochemically, this strained four-membered ring analogue could potentially undergo a concerted ring-opening to form a transient, highly reactive o-quinodimethane intermediate.
The stereochemistry of such electrocyclic reactions is governed by the Woodward-Hoffmann rules, which predict the outcome based on the number of π-electrons involved and the reaction conditions (thermal or photochemical). For a 4π-electron system like a cyclobutene (B1205218) ring, a thermal ring-opening is predicted to proceed in a conrotatory fashion, while a photochemical ring-opening would be disrotatory. masterorganicchemistry.com The presence of the dicarbonitrile groups would be expected to influence the electronic properties of the π-system and, consequently, the activation energy and feasibility of such a transformation.
It is important to note that the stability of the aromatic naphthalene (B1677914) system presents a significant thermodynamic barrier to ring-opening. Any such reaction would need to overcome the loss of aromaticity. Conversely, the reverse electrocyclic ring-closure of a corresponding hypothetical diene precursor would be a potential synthetic route to the 1,2-dihydroacenaphthylene framework.
Annulation and Cycloaddition Processes Facilitated by the Acenaphthylene System
The strained double bond in the five-membered ring of the acenaphthylene system makes it a reactive participant in annulation and cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic aromatic hydrocarbons.
One of the most well-studied types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. The acenaphthylene core can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the 5,6-dicarbonitrile groups would significantly enhance the dienophilic character of the double bond, making it more susceptible to attack by electron-rich dienes. This is a general principle in Diels-Alder reactions, where electron-deficient dienophiles react more readily with electron-rich dienes. nih.gov
The regioselectivity and stereoselectivity of these reactions would be influenced by both electronic and steric factors. The nitrile groups, in addition to their electronic effect, would also exert steric hindrance, directing the approach of the diene.
Furthermore, the acenaphthylene system can also participate in other types of cycloadditions, such as [2+2] and [6π+2π] cycloadditions, under appropriate thermal or photochemical conditions. nih.gov The specific pathways and products would depend on the nature of the reacting partner and the reaction conditions.
Radical Species Generation and Reaction Pathways in Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis for the generation of radical species under mild conditions. nih.govmdpi.comchemrxiv.org In the context of this compound, the generation of radical species could open up novel reaction pathways.
The dicarbonitrile moiety could potentially be involved in single-electron transfer (SET) processes. Under photoredox conditions, an excited photocatalyst can either oxidize or reduce a substrate to generate a radical ion. Given the electron-withdrawing nature of the nitrile groups, this compound could potentially act as an electron acceptor, forming a radical anion upon reduction.
Alternatively, the C-H bonds of the dihydroacenaphthylene core, particularly at the benzylic positions, could be susceptible to hydrogen atom transfer (HAT) to a photogenerated radical, leading to the formation of a carbon-centered radical. This radical could then participate in various C-C or C-heteroatom bond-forming reactions.
While specific studies on the photoredox-catalyzed reactions of this compound are yet to be reported, the general principles of photoredox catalysis suggest that this would be a fruitful area of investigation. The ability to generate radicals from this unique scaffold could enable a range of functionalization reactions that are not accessible through traditional ionic pathways.
Kinetic and Thermodynamic Studies of Transformations
A quantitative understanding of the reactivity of this compound requires detailed kinetic and thermodynamic studies of its transformations. Such studies provide crucial information about reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.
For pericyclic reactions, computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the activation barriers for electrocyclic ring-opening and to determine the thermodynamic feasibility of the reaction. These calculations would take into account the strain energy of the five-membered ring and the aromatic stabilization of the naphthalene core.
In the case of cycloaddition reactions, kinetic studies can be performed to determine the rate constants and to understand the influence of the dicarbonitrile groups on the reaction rate. For example, by comparing the rate of a Diels-Alder reaction of this compound with that of the unsubstituted 1,2-dihydroacenaphthylene, the activating effect of the nitrile groups can be quantified. Thermodynamic parameters, such as the enthalpy and entropy of reaction, can be determined through calorimetry or by studying the temperature dependence of the equilibrium constant for reversible cycloadditions.
While experimental kinetic and thermodynamic data for reactions involving this compound are not currently available in the public domain, such studies would be invaluable for a comprehensive understanding of its chemical behavior and for the rational design of synthetic applications.
Below is a hypothetical data table illustrating the type of information that would be sought in such studies for a Diels-Alder reaction.
| Diene | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Cyclopentadiene | Toluene | 25 | - | - | - |
| 2,3-Dimethyl-1,3-butadiene | Dichloromethane | 25 | - | - | - |
| Anthracene | Xylene | 100 | - | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not available.
Advanced Photophysical Studies of 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile and Its Derivatives
Mechanistic Elucidation of Thermally Activated Delayed Fluorescence (TADF) in Acenaphthylene-Based Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, enabling, in theory, 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). The efficacy of the TADF process is dictated by two critical parameters: the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ) and the rate of reverse intersystem crossing (kₗᵢₛ꜀).
In emitters based on the 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile core, this core acts as a potent electron acceptor. When chemically linked to electron-donor groups, a donor-acceptor (D-A) molecular architecture is formed. This structure is fundamental to achieving TADF. Upon electronic excitation, a charge-transfer (CT) state is formed, where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is localized on the acenaphthylene-dicarbonitrile acceptor. This spatial separation of the HOMO and LUMO significantly reduces the exchange energy, resulting in a very small ΔEₛₜ, typically less than 0.2 eV. nih.gov
Table 1: Key Parameters for TADF Mechanism in Donor-Acceptor Systems
| Parameter | Description | Significance for Acenaphthylene (B141429) Emitters |
|---|---|---|
| ΔEₛₜ | Singlet-Triplet Energy Gap | A small gap (< 0.2 eV) is essential for efficient RISC. The D-A structure with the acenaphthylene-dicarbonitrile acceptor effectively minimizes this value. nih.gov |
| kₗᵢₛ꜀ | Rate of Reverse Intersystem Crossing | A high rate (typically > 10⁵ s⁻¹) is required to efficiently convert triplets to singlets and achieve a short delayed fluorescence lifetime. researchgate.net |
| CT State | Charge-Transfer Excited State | The spatial separation of HOMO and LUMO in this state is the primary reason for the small ΔEₛₜ. rsc.org |
Characterization of Luminescence (Fluorescence and Phosphorescence) Properties
The luminescence of this compound derivatives is characterized by broad emission spectra, typical of charge-transfer states. Unlike the parent acenaphthylene molecule which shows no fluorescence, these D-A compounds are highly emissive. ipme.rursc.org The color of the emitted light can be systematically tuned across the visible spectrum by modifying the electron-donating strength of the attached donor moiety.
Studies on analogous systems with dicarbonitrile-based acceptors show that pairing them with donors of increasing strength leads to a significant bathochromic (red) shift in the emission wavelength. For example, emitters based on the dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptor exhibit colors from yellow (548 nm) to deep-red (631 nm) by changing the donor from di-tert-butylcarbazole to a stronger N,N,N',N'-tetraphenyl-9H-carbazole-3,6-diamine group. nih.gov A similar trend is observed in acenaphthene-triphenylamine based luminophores, which exhibit broad emission from bluish-white to yellowish-orange (520–600 nm). ipme.ru
The emission properties are also sensitive to the material's physical state. In the solid state, these materials often exhibit a significant red-shift in their photoluminescence (PL) spectra compared to their properties in dilute solution. ipme.ru This phenomenon is attributed to stronger intermolecular π-π interactions and stabilization of the polar CT excited state in the solid matrix. The solvent environment also plays a crucial role; increasing solvent polarity can lead to a red-shift in the emission maxima due to the stabilization of the polar ICT state. researchgate.net
The phosphorescence spectra, typically measured at low temperatures (e.g., 77 K) to suppress non-radiative decay pathways, are essential for determining the energy of the T₁ state and thus calculating the ΔEₛₜ. ipme.ru
Table 2: Representative Luminescence Properties of Acenaphthylene-Based D-A Emitters
| Emitter Type | Emission Color | Wavelength Range (nm) | Key Feature | Reference |
|---|---|---|---|---|
| Acenaphthene-Triphenylamine | Bluish-white to Yellowish-orange | 520 - 600 | Broad emission spectra characteristic of CT states. | ipme.ru |
Excited State Dynamics: Lifetimes, Quantum Yields, and Energy Transfer Processes
High PLQY values, often approaching 100% under an inert atmosphere, have been reported for various TADF emitters featuring dicarbonitrile acceptors. rsc.org The delayed fluorescence lifetime is particularly important; a shorter τₔ is desirable for OLED applications to minimize efficiency roll-off at high brightness. Lifetimes for delayed emission in TADF materials can range from microseconds (µs) to milliseconds (ms). For instance, a green-emitting compound, 3DPA3CN, which incorporates three donor groups and a tricarbonitrile acceptor, was reported to have a high PLQY of 100% but a very long delayed lifetime of 550 µs. rsc.org In contrast, the highly efficient blue TADF emitter OBA-O shows a delayed lifetime of 4.8 ms. ucf.edu
Energy transfer is another critical process in the excited state. In some applications, TADF materials can act as photosensitizers, where energy is transferred from their long-lived triplet state to another molecule in a process known as triplet-triplet energy transfer (EnT). mdpi.com This is particularly relevant in photocatalysis. For example, TADF materials with triplet lifetimes extending into the millisecond range can efficiently sensitize chemical reactions that require high-energy triplet states. mdpi.com
Table 3: Representative Excited State Dynamic Properties of D-A TADF Emitters
| Emitter | PLQY (%) | Delayed Lifetime (τₔ) | Application Context | Reference |
|---|---|---|---|---|
| 3DPA3CN | 100 | 550 µs | Green TADF Emitter | rsc.org |
| DMAC-TRZ | 83 | 3.6 µs | Green TADF Emitter | rsc.org |
| OBA-O | 84 | 4.8 ms | Blue TADF Emitter | ucf.edu |
Formation and Spectroscopy of Aggregate Excited States (Excimers and Exciplexes)
When chromophores are in close proximity, as in concentrated solutions or the solid state, they can form aggregate excited states known as excimers (excited dimers) or exciplexes (excited complexes between two different molecules). These states typically exhibit distinct, structureless, and red-shifted emission compared to the monomer fluorescence.
For acenaphthylene-based systems, excimer formation has been studied in detail. In poly(acenaphthylene), excimer emission is observed as a distinct, broad band with a maximum around 420 nm, a significant shift from the monomer emission at 335 nm. The formation of these excimers is highly dependent on the stereochemical arrangement (tacticity) of the acenaphthyl units, with a threo-diisotactic arrangement being more favorable for the necessary chromophore-chromophore interaction.
In the context of D-A TADF emitters, the formation of an exciplex is often an intentional design strategy. An exciplex is an intermolecular charge-transfer state formed between a distinct donor molecule and an acceptor molecule. This intermolecular separation of the HOMO (on the donor) and LUMO (on the acceptor) is an extremely effective way to achieve the very small ΔEₛₜ required for TADF. nih.gov The emission from a TADF exciplex is, by its nature, red-shifted compared to the fluorescence of the individual donor or acceptor molecules and is a hallmark of its formation.
Table 4: Spectroscopic Signatures of Aggregate Excited States
| Excited State | Formation | Spectroscopic Signature | Relevance to Acenaphthylene Systems |
|---|---|---|---|
| Excimer | Interaction between two identical molecules (A* + A → [AA]) | Broad, structureless, red-shifted emission. (e.g., ~420 nm for poly(acenaphthylene)). | Observed in polymers and at high concentrations of acenaphthylene derivatives. |
| Exciplex | Interaction between a donor and an acceptor in the excited state (D + A or D* + A → [DA]*) | Broad, structureless, red-shifted emission compared to D or A alone. | A primary mechanism for achieving TADF by blending separate donor and acceptor molecules. |
Multi-Photon Absorption Cross-Sections and Mechanisms
Multi-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition. Two-photon absorption (2PA) is the most common of these processes and has applications in 3D microfabrication, biological imaging, and optical data storage. The efficiency of this process is quantified by the 2PA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
The D-A architecture inherent to emitters based on this compound is highly conducive to strong 2PA. In such systems, the large change in dipole moment upon excitation from the ground state to the charge-transfer excited state can lead to very high 2PA cross-sections. Increasing the strength of the donor and/or acceptor groups, as well as extending the π-conjugated bridge connecting them, generally enhances the 2PA response. researchgate.net
Table 5: Representative Two-Photon Absorption (2PA) Cross-Sections for D-A Systems
| Compound Type | Acceptor Group | 2PA Cross-Section (σ₂) [GM] | Wavelength (nm) | Reference |
|---|---|---|---|---|
| BODIPY Derivative (ZL-61) | Boron-diuoride-azadipyrromethene | 8321 | 800 | |
| Quinoidal Diazaacene (BT-5) | Azaacenequinone | up to 51770 | 850 - 950 |
Applications of 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile in Emerging Materials Science
Development of Organic Light-Emitting Diode (OLED) Components
The acenaphthene (B1664957) scaffold has been utilized in the design of materials for OLEDs, particularly in the development of emitters that exhibit thermally activated delayed fluorescence (TADF).
Acenaphthene-containing molecules have been explored as components of TADF emitters. These materials can theoretically harvest up to 100% of triplet excitons, leading to high-efficiency OLEDs. The rigid structure of the acenaphthene unit can be functionalized with donor and acceptor groups to facilitate the necessary electronic transitions for TADF.
A key area where acenaphthene scaffolds have shown promise is in the design of molecules exhibiting through-space charge transfer (TSCT). In TSCT architectures, donor and acceptor units are held in close proximity by a rigid scaffold, such as acenaphthene, allowing for electronic communication through space rather than through covalent bonds. This can lead to efficient TADF and has been a subject of both experimental and theoretical studies. For instance, a rationally designed emitter, TPA-ace-TRZ, which uses an acenaphthene bridge, has been investigated to understand the interplay between through-bond and through-space charge transfer states.
Integration into Molecular Sensing and Imaging Systems
Currently, there is no specific information available in the scientific literature detailing the integration of 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile into molecular sensing and imaging systems.
Contribution to Organic Semiconductor Design and Performance
Acenaphthylene (B141429), a dehydrogenated precursor to the dihydroacenaphthylene core, has been recognized as a potentially valuable building block for n-type organic semiconductors. The development of stable and high-performance n-type materials is crucial for the advancement of organic electronics. However, specific performance data for OFETs or other semiconductor devices based on this compound have not been reported.
Synthesis of Functional Polymeric Materials and Oligomers with Tunable Optical Properties
While the polymerization of this compound has not been specifically documented, related structures have been incorporated into polymers. For example, through-space charge-transfer polybenzonorbornenes, which feature a rigid backbone, have been developed and shown to exhibit efficient TADF and piezochromism (color change under pressure). This suggests that if this compound were to be incorporated into a polymer backbone, it might impart interesting optical and electronic properties.
Potential in Advanced Optoelectronic Devices and Displays
Given the interest in acenaphthene-based TADF emitters for OLEDs, it can be inferred that this compound could have potential in advanced optoelectronic devices and displays. The dicarbonitrile substitution would strongly influence the molecule's electron affinity and other electronic properties, which are critical for application in such devices. However, without experimental data, this remains speculative.
Strategic Functionalization and Synthesis of 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile Derivatives
Design and Synthesis of Donor-Acceptor (D-A) Molecular Architectures
The electron-deficient nature of the 1,2-dihydroacenaphthylene-5,6-dicarbonitrile core makes it an ideal acceptor (A) component in the design of donor-acceptor (D-A) molecules. These architectures are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable intramolecular charge transfer (ICT) characteristics.
The design of D-A systems based on this acceptor often involves the strategic attachment of various electron-donating (D) moieties to the acenaphthylene (B141429) backbone. Common donor groups include triphenylamine, carbazole, and phenothiazine derivatives, which are known for their excellent hole-transporting properties. The synthesis of these D-A molecules can be achieved through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, on a suitably functionalized this compound scaffold. For instance, a bromo- or iodo-substituted derivative of the core could be coupled with a boronic acid or ester of a donor group.
A study on related acenaphthene-triphenylamine based luminophores highlights a common synthetic strategy where an acenaphthene-based moiety is functionalized to incorporate an electron-deficient imidazole ring and an electron-rich triphenylamine unit. rsc.org This modular approach allows for the systematic variation of the donor and acceptor strengths to fine-tune the optoelectronic properties of the final material. rsc.org
Table 1: Representative Donor Moieties for D-A Architectures
| Donor Moiety | Key Features | Potential Application |
| Triphenylamine | Good hole mobility, thermal stability | OLEDs |
| Carbazole | High triplet energy, good thermal stability | TADF emitters, host materials |
| Phenothiazine | Strong electron-donating ability | Organic photovoltaics |
| Pyrene | Large π-conjugated system, high fluorescence | Fluorescent probes |
Impact of Peripheral Substituents on Electronic and Photophysical Characteristics
The electronic and photophysical properties of this compound derivatives are highly sensitive to the nature and position of peripheral substituents. The introduction of electron-donating or electron-withdrawing groups at various positions on the acenaphthylene ring system can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics.
For instance, attaching strong electron-donating groups would be expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, the introduction of additional electron-withdrawing groups would lower the LUMO energy level, also resulting in a red-shift. The interplay between the inductive and mesomeric effects of the substituents, as well as their steric hindrance, plays a crucial role in determining the final optoelectronic properties.
Table 2: Predicted Effects of Substituents on Photophysical Properties
| Substituent Type | Effect on HOMO/LUMO | Expected Spectral Shift |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Raises HOMO | Red-shift |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Lowers LUMO | Red-shift |
| Extended π-Conjugation (e.g., -phenyl, -thienyl) | Delocalizes HOMO and LUMO | Red-shift and potential for enhanced quantum yields |
| Bulky Groups (e.g., -t-butyl) | May induce twisting, affecting conjugation | Blue-shift, potential for aggregation-induced emission |
Modular Synthesis of Extended Conjugated Systems and Multilayer Structures
The this compound unit can serve as a versatile building block in the modular synthesis of extended conjugated systems and multilayered structures. Such materials are of interest for applications in organic field-effect transistors (OFETs) and as advanced functional materials with unique electronic properties.
A modular approach often involves the use of iterative cross-coupling reactions to construct well-defined oligomeric and polymeric structures. For example, a di-halogenated derivative of this compound could be used as a monomer in polymerization reactions, such as Suzuki or Yamamoto polymerizations, to create conjugated polymers with the acenaphthylene-dicarbonitrile unit in the backbone.
The synthesis of acenaphthylene-containing PAHs through tandem C-H activation-based annulation reactions showcases a powerful strategy for building complex, extended π-systems from simpler precursors. nih.gov This approach offers high efficiency and selectivity, enabling the construction of structurally diverse PAHs with tailored properties. nih.gov
Derivatization for Specific Supramolecular Recognition and Assembly
The derivatization of this compound with specific functional groups can impart properties of molecular recognition, leading to the formation of ordered supramolecular assemblies. The nitrile groups themselves can participate in non-covalent interactions, such as dipole-dipole interactions and coordination with metal ions.
By introducing recognition motifs, such as hydrogen-bonding units (e.g., amides, ureas) or crown ethers, the resulting molecules can be programmed to self-assemble into well-defined nanostructures, such as nanowires, nanoribbons, or liquid crystalline phases. These ordered assemblies can exhibit enhanced charge transport properties and anisotropic optical and electronic characteristics.
The field of supramolecular chemistry of dicyano-functionalized PAHs is an active area of research, with applications in sensing, molecular electronics, and nanotechnology. The ability to control the self-assembly of these molecules through careful molecular design is key to unlocking their full potential.
Electrochemical Characteristics and Electrogenerated Luminescence of 1,2 Dihydroacenaphthylene 5,6 Dicarbonitrile
Voltammetric Analysis of Redox Potentials and Electron Transfer Processes
Detailed voltammetric studies on 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile are necessary to determine its specific redox potentials and to characterize the kinetics of its electron transfer processes. Such analysis would typically involve techniques like cyclic voltammetry to identify the oxidation and reduction peak potentials, which are fundamental to understanding its electrochemical behavior.
Electrochemiluminescence (ECL) Mechanism and Efficiency
The elucidation of the ECL mechanism for this compound would require dedicated experimental investigation. This would involve identifying the specific pathways for excited state generation and measuring the efficiency of the light-emitting process.
Annihilation and Coreactant Pathways for Excited State Generation
Determining whether the ECL of this compound proceeds via an annihilation pathway (reaction between the radical cation and radical anion of the compound) or a coreactant pathway (reaction with a secondary species) is crucial for understanding its light-generating mechanism.
Correlation between Electrochemical Oxidation/Reduction and Luminescent Properties
A key aspect of the research would be to establish a direct correlation between the electrochemical properties (oxidation and reduction potentials) and the observed luminescent properties (emission wavelength and intensity). This relationship is fundamental to designing and optimizing ECL-based applications.
Photoelectrochemistry and Combined Optoelectronic Behavior
Investigations into the photoelectrochemical properties of this compound would explore its behavior under illumination and electrical bias. This would provide insights into its potential for use in optoelectronic devices, but such data is not currently available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
